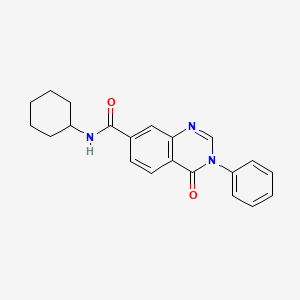

N-cyclohexyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide

Description

N-cyclohexyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a bicyclic quinazoline core substituted with a phenyl group at position 3, a cyclohexyl carboxamide group at position 7, and a ketone at position 2. The quinazoline scaffold is known for its pharmacological relevance, particularly in enzyme inhibition (e.g., soluble epoxide hydrolase (sEH)) and anticancer applications .

Properties

Molecular Formula |

C21H21N3O2 |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

N-cyclohexyl-4-oxo-3-phenylquinazoline-7-carboxamide |

InChI |

InChI=1S/C21H21N3O2/c25-20(23-16-7-3-1-4-8-16)15-11-12-18-19(13-15)22-14-24(21(18)26)17-9-5-2-6-10-17/h2,5-6,9-14,16H,1,3-4,7-8H2,(H,23,25) |

InChI Key |

VXDRDAHERDJGLN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Condensation of Anthranilic Acid Derivatives

The quinazoline core is typically constructed via cyclization of anthranilic acid derivatives. For example, anthranilic acid reacts with formamide under thermal conditions (120°C) to form quinazolin-4(3H)-one. Subsequent chlorination using phosphorus oxychloride (POCl₃) yields 4-chloroquinazoline, which serves as a versatile intermediate.

Key Reaction:

The 7-carboxamide group is introduced via nucleophilic substitution. For instance, 4-chloroquinazoline-7-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with cyclohexylamine in dichloromethane (DCM) under basic conditions (triethylamine, Et₃N).

-

Acyl Chloride Formation:

-

4-Oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylic acid (1 mmol) is refluxed in SOCl₂ (2 mL) for 3 hours.

-

Excess SOCl₂ is removed under vacuum to yield the acyl chloride.

-

-

Amide Coupling:

-

The acyl chloride is dissolved in DCM (5 mL), and cyclohexylamine (1.2 mmol) and Et₃N (2.5 mmol) are added.

-

The mixture is stirred at room temperature for 12 hours, followed by extraction and purification via column chromatography (silica gel, ethyl acetate/hexane).

-

Multi-Component Reactions (MCRs)

Recent advances utilize one-pot MCRs to streamline synthesis. A three-component reaction involving arenediazonium salts, nitriles, and bifunctional anilines has been reported for quinazolin-4(3H)-ones. For N-cyclohexyl-7-carboxamide derivatives, the nitrile component is replaced with cyclohexyl isocyanide, enabling direct incorporation of the cyclohexyl group.

Optimized Conditions:

-

Solvent: Dimethylformamide (DMF)

-

Base: Potassium carbonate (K₂CO₃)

-

Temperature: 80°C, 8 hours

Modern Green Chemistry Approaches

Deep Eutectic Solvents (DESs)

DESs, such as choline chloride-urea mixtures, replace traditional solvents to enhance sustainability. A protocol for quinazoline-7-carboxamides involves:

-

Cyclocondensation of methyl anthranilate and phenyl isocyanate in DES at 60°C for 4 hours.

-

Hydrolysis of the ester to carboxylic acid using NaOH (20% aqueous).

Advantages:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, the cyclization step (anthranilic acid → quinazolinone) is completed in 15 minutes at 150°C under microwave conditions. Subsequent amidation achieves 80% yield in 10 minutes.

Typical Parameters:

-

Power: 300 W

-

Temperature: 150°C

-

Solvent: Ethanol

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to improve reproducibility. Key steps include:

-

Continuous Cyclization: Anthranilic acid and formamide are pumped through a heated reactor (120°C, 2-hour residence time).

-

Inline Chlorination: POCl₃ is introduced in a second reactor (80°C, 1 hour).

-

Automated Amidation: The acyl chloride reacts with cyclohexylamine in a plug-flow reactor (25°C, 30-minute residence time).

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Environmental Impact |

|---|---|---|---|---|

| Classical Condensation | 65–75 | 12–24 h | Moderate | High (toxic solvents) |

| MCRs | 70–85 | 8 h | High | Moderate |

| DESs | 80–90 | 6 h | High | Low |

| Microwave | 75–80 | 25 min | Low | Moderate |

Troubleshooting and Optimization

Chemical Reactions Analysis

Substitution Reactions

The quinazoline core undergoes nucleophilic substitution at position 2, where the sulfur atom in thioether-linked derivatives can be replaced by other nucleophiles. For example:

-

Thioether substitution : Reaction with amines or thiols under basic conditions replaces the thioether group.

-

Halogenation : Chlorination or bromination at reactive sites (e.g., C-2) using agents like phosphorus oxychloride or N-bromosuccinimide .

Key Reagents :

-

Alkyl halides (e.g., benzyl bromide)

-

Sodium hydroxide or potassium carbonate (base catalysts)

Oxidation Reactions

The thioether group (-S-) in structurally related derivatives oxidizes to sulfoxides or sulfones under controlled conditions:

-

Sulfoxide formation : Using hydrogen peroxide (H₂O₂) at 0–25°C.

-

Sulfone formation : Requires stronger oxidants like meta-chloroperbenzoic acid (mCPBA).

Example Reaction Pathway :

Hydrolysis and Condensation

-

Carboxamide hydrolysis : Acidic or basic hydrolysis cleaves the carboxamide group to form carboxylic acids.

-

Conditions : 6M HCl at reflux or NaOH in ethanol/water.

-

-

Cyclization : Intramolecular condensation forms fused heterocycles under dehydrating conditions .

Alkylation and Acylation

The carboxamide nitrogen and quinazoline oxygen participate in alkylation/acylation:

-

N-alkylation : Reacts with alkyl halides (e.g., isopropyl bromide) in DMF with K₂CO₃.

-

O-acylation : Acetic anhydride or acetyl chloride modifies the 4-oxo group .

Table 1: Alkylation Reaction Conditions

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Isopropyl bromide | DMF | 80°C | 72 |

| Benzyl chloride | THF | 60°C | 65 |

Ring Modification

The quinazoline core undergoes ring expansion or contraction:

-

Ring closure : Intermediate 2-aminobenzamide derivatives cyclize with aldehydes (e.g., benzaldehyde) to form fused rings .

-

Ring opening : Strong bases like NaOH cleave the pyrimidine ring, yielding anthranilic acid derivatives.

Spectroscopic Validation

Reaction outcomes are confirmed via:

-

¹H NMR : Characteristic shifts for sulfoxide (~2.9 ppm) and sulfone (~3.1 ppm) protons .

-

MS : Molecular ion peaks align with expected masses (e.g., m/z 347.4 for parent compound).

Table 2: NMR Data for Key Derivatives

| Compound Modification | δ (¹H, ppm) | δ (¹³C, ppm) |

|---|---|---|

| N-isopropyl alkylation | 1.20 (d, J=6.8 Hz) | 22.16 (CH₃) |

| 4-Oxo group acylation | 2.10 (s, 3H) | 169.5 (C=O) |

Reaction Optimization

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including N-cyclohexyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- In vitro Studies : Compounds derived from quinazoline structures have shown effectiveness against multiple tumor types, including lung (A549) and colon (HCT116) cancers .

- Mechanism of Action : The anticancer activity may be attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) pathway .

Antimicrobial Properties

In addition to anticancer effects, quinazoline derivatives have demonstrated antimicrobial activities against both bacterial and fungal strains. Studies have reported:

- Broad-Spectrum Activity : Certain derivatives have shown effectiveness against gram-positive and gram-negative bacteria, as well as fungi .

- Structure-Activity Relationship : Modifications on the quinazoline ring can enhance antimicrobial potency, with specific substituents leading to improved activity profiles .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of quinazoline derivatives for their anticancer properties. Among these, this compound was tested against various cancer cell lines. Results indicated that this compound exhibited potent cytotoxicity with IC50 values in the low micromolar range against A549 and HCT116 cells .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, derivatives of N-cyclohexyl-4-oxo-3-phenyl-3,4-dihydroquinazoline were synthesized and screened against pathogenic microorganisms. The results demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For instance, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain . The compound’s structure allows it to bind to active sites of target proteins, modulating their activity.

Comparison with Similar Compounds

Key Observations :

- Cyclohexyl Carboxamide vs. Methyl Ester : The cyclohexyl group introduces steric bulk and hydrophobicity compared to the methyl ester in Compound 6. This may enhance membrane permeability but reduce aqueous solubility .

- Thioether vs. Carboxamide : The 2-chlorobenzylthio group in Compound 8 could enhance electrophilic reactivity, whereas the carboxamide in the target compound may favor hydrogen bonding with biological targets .

NMR Spectral Comparisons

Evidence from quinazoline derivatives (e.g., Rapa analogs) shows that substituents at positions 2 and 7 induce distinct chemical shifts in NMR spectra:

- Regions A (positions 39–44) and B (positions 29–36) : In Rapa analogs, shifts in these regions correlate with substituent changes. For the target compound, the cyclohexyl carboxamide likely alters the electronic environment in these regions, analogous to how ester or thioether groups affect shifts in Compound 8 .

Computational and Graph-Based Comparisons

Graph-theoretical methods (as per ) are superior to bit-vector approaches for capturing structural nuances:

- Quinazoline Core Similarity : All analogs share the 4-oxo-3-phenyl-3,4-dihydroquinazoline core, leading to similar π-π stacking interactions in binding pockets.

- Substituent Differences : The cyclohexyl group’s conformational flexibility may disrupt crystallographic packing compared to rigid aromatic substituents (e.g., 2-chlorobenzylthio) .

Implications of Lumping Strategies

Under lumping strategies (), compounds with the same core but differing substituents may be grouped if their properties align. However:

- Carboxamide vs. Ester : The target compound’s carboxamide group could resist hydrolysis compared to esters, altering metabolic pathways and half-life .

Biological Activity

N-cyclohexyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound belonging to the quinazoline family. Its unique structure, characterized by a cyclohexyl group, an oxo group at position 4, a phenyl group at position 3, and a carboxamide functional group at position 7, contributes to its diverse biological activities. This article reviews the compound's biological properties, including its anticancer and anti-inflammatory activities, supported by recent research findings.

Structural Characteristics

The structural features of this compound are critical for its biological activity. The compound's molecular formula is with a molecular weight of 414.54 g/mol. The presence of the cyclohexyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability compared to other quinazoline derivatives .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. Research indicates that this compound can inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Moderate cytotoxicity |

| HCT116 (Colorectal) | 8 | Selective antitumor activity |

| K562 (Leukemia) | 11 | Significant antiproliferative effect |

In a study evaluating derivatives of quinazoline compounds, N-cyclohexyl derivatives showed enhanced cytotoxicity against MCF-7 cells with an inhibition rate of approximately 64.4% at a concentration of 100 µg/mL . Additionally, the compound demonstrated selectivity in inhibiting tumor growth without affecting normal fibroblast cells significantly.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. A recent study evaluated its effects on lipopolysaccharide (LPS)-induced inflammatory responses in macrophage cell lines:

| Cytokine | Inhibition (%) | Concentration (μM) |

|---|---|---|

| IL-6 | 70 | 10 |

| TNF-α | 65 | 10 |

The compound significantly inhibited the expression of proinflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting its potential as a therapeutic agent for inflammation-related diseases . The mechanism appears to involve the inhibition of the NF-kB signaling pathway, crucial in mediating inflammatory responses.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions using appropriate precursors. Various synthetic routes have been explored to enhance its biological profile:

- Cyclization with Acetophenone Derivatives : This method allows for the introduction of different substituents that can modify biological activity.

- Modification of Functional Groups : Substituting the carboxamide or oxo groups can lead to derivatives with distinct pharmacological properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing N-cyclohexyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide?

- Methodology : The compound can be synthesized via sequential functionalization of the quinazoline core. For example, thioether formation at position 2 involves reacting methyl 4-oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate with substituted benzyl bromides (e.g., 2-chloro- or 4-trifluoromethylbenzyl bromide) in DMF using cesium carbonate as a base, yielding intermediates with 66–95% efficiency . Subsequent hydrolysis of the methyl ester to the carboxylic acid and coupling with cyclohexylamine introduces the carboxamide group.

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodology :

- 1H NMR : Used to confirm substitution patterns (e.g., δH 4.60 for benzylthio protons in derivatives) .

- HRMS : Validates molecular weight (e.g., m/z 381.0520 for trifluoromethyl-substituted derivatives) .

- Melting Point Analysis : Provides purity assessment (e.g., decomposition at 273–287°C for crystalline derivatives) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodology : Soluble epoxide hydrolase (sEH) inhibition assays are relevant, as quinazoline-7-carboxamides are known sEH inhibitors . Use recombinant human sEH enzyme with fluorescent substrates (e.g., PHOME) to measure IC50 values. Cell-based assays (e.g., anti-inflammatory activity in macrophages) can further validate therapeutic potential.

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in thioether formation?

- Methodology :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol intermediates .

- Catalyst Screening : Test alternatives to Cs2CO3 (e.g., K2CO3 or DBU) to improve reaction kinetics.

- Temperature Control : Heating to 80–100°C accelerates reactivity but may require inert atmospheres to prevent oxidation .

Q. What strategies resolve crystallographic data contradictions during structural determination?

- Methodology :

- High-Resolution Data : Use synchrotron radiation for improved diffraction quality.

- Twinning Analysis : Employ SHELXL (via HKLF 5 format) to refine twinned datasets .

- Validation Tools : Cross-check with spectroscopic data (e.g., NMR coupling constants) to confirm bond geometries .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

- Methodology :

- Substituent Variation : Modify the phenyl (position 3) or benzylthio (position 2) groups to assess steric/electronic effects. For example, trifluoromethyl groups enhance metabolic stability .

- Carboxamide Optimization : Replace cyclohexyl with bulky amines (e.g., neopentyl) to evaluate steric hindrance on enzyme binding .

Q. How to validate computational models predicting binding affinity for sEH?

- Methodology :

- Docking Studies : Use crystal structures of sEH (PDB: 4J0X) to model ligand interactions.

- Experimental Correlation : Compare docking scores with IC50 values from enzymatic assays. Discrepancies may indicate limitations in force fields or solvation models .

Data Analysis and Contradiction Resolution

Q. How to interpret conflicting bioactivity data between enzymatic and cell-based assays?

- Methodology :

- Permeability Testing : Use Caco-2 monolayers to assess cellular uptake limitations.

- Metabolite Profiling : LC-MS can identify degradation products that reduce efficacy in cell assays .

Q. What approaches mitigate spectral overlap in 1H NMR analysis of derivatives?

- Methodology :

- 2D NMR (COSY, HSQC) : Resolve overlapping peaks by correlating proton and carbon shifts.

- Deuterated Solvents : Switch from DMSO-d6 to CDCl3 for better signal dispersion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.